molecular formula C15H10ClNO2 B028447 Iminostilbene 10,11-Epoxide-N-carbonyl Chloride CAS No. 41359-09-5

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Cat. No. B028447
CAS RN: 41359-09-5
M. Wt: 271.7 g/mol
InChI Key: APUQYWUBOQEAJX-UHFFFAOYSA-N
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Description

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is an intermediate used in the production of Carbamazepine metabolites . It is also known as 1a,10b-Dihydro-6H-dibenz [b,f]oxireno [d]azepine-6-carbonyl Chloride .


Molecular Structure Analysis

The molecular formula of this compound is C15H10ClNO2 . It has a molecular weight of 271.70 .


Chemical Reactions Analysis

Thermodynamic and structural properties of iminostilbene, a related compound, were studied using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) . DSC measurements suggest that in the vicinity of the melting point, some enantiotropic transition takes place .


Physical And Chemical Properties Analysis

This compound is a white to slightly yellow powder with a strong odor . Its melting point is 98-100°C .

Safety and Hazards

Carbamazepine, a related compound, has potential for poisoning due to its widespread use . It has been reported as a substance of abuse . Iminostilbene N-Carbonyl Chloride is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUQYWUBOQEAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345137
Record name 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41359-09-5
Record name 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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